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1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine

Cat. No.: B12087713
M. Wt: 239.31 g/mol
InChI Key: JVTJGVRWCIELLU-UHFFFAOYSA-N
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Description

Significance of Cyclopropylamine (B47189) Structural Motifs in Modern Chemical Synthesis and Research

The cyclopropylamine moiety is a privileged structural motif in modern chemistry, largely due to its prevalence in biologically active compounds and its utility as a versatile synthetic building block. acs.orgresearchgate.net In medicinal chemistry, the cyclopropane (B1198618) ring is often used as a bioisostere for other chemical groups, such as alkenes or gem-dimethyl groups, providing a stable, conformationally constrained scaffold that can enhance binding to biological targets. nih.govnih.govdomainex.co.uk The incorporation of this small, rigid ring can improve metabolic stability and other pharmacokinetic properties. domainex.co.ukhyphadiscovery.com For instance, cyclopropyl (B3062369) groups are known to possess high C-H bond dissociation energy, which can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com

The significance of cyclopropylamines extends to their role as key intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. longdom.orgacs.org The inherent strain energy of the cyclopropane ring, approximately 27.5 kcal/mol, renders it susceptible to selective ring-opening reactions, providing pathways to more complex structures that are otherwise difficult to access. researchgate.netacs.org This reactivity allows chemists to use cyclopropylamine derivatives as synthons for various transformations, including cycloadditions and reactions involving C-C bond cleavage. acs.orgacs.org Consequently, the development of synthetic methods for accessing chiral and functionally diverse cyclopropylamines is an active and important area of research. acs.orgnih.gov Their application is found in a range of therapeutic agents, including antiviral, anticancer, and antidepressant drugs, underscoring their importance in drug discovery. longdom.org

Overview of Cyclopropylamine Chemistry: Unique Structural Features and Reactive Properties

The chemistry of cyclopropylamines is dominated by the interplay between the strained three-membered ring and the attached amino group. longdom.orgacs.org The cyclopropane ring's geometry is highly constrained, with internal C-C-C bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. longdom.org This severe angle strain results in "bent" or banana bonds, where the electron density of the C-C bonds is located outside the internuclear axis, giving the ring partial π-character and making it electronically similar to an alkene. researchgate.netnih.gov

This inherent strain is the source of the unique reactivity of cyclopropylamines. They can undergo a variety of chemical transformations that involve the cleavage of one of the C-C single bonds, a reaction not typically seen in unstrained cycloalkanes. acs.org These ring-opening reactions can be initiated through various means, including polar, radical-based, or pericyclic processes. acs.org The presence of the amine group further influences this reactivity. The nitrogen atom can act as a nucleophile or a base, and its electronic properties can be modulated to direct the outcome of reactions. longdom.org For example, oxidation of the cyclopropylamine moiety can lead to the formation of reactive intermediates through single electron transfer, which can then undergo ring-opening to form a radical and an iminium ion. nih.govacs.org This propensity for bioactivation is a key consideration in medicinal chemistry, as seen in studies related to the hepatotoxicity of the antibiotic trovafloxacin, which contains a cyclopropylamine substructure. hyphadiscovery.comacs.org

Contextualization of Aryl-Substituted Cyclopropylamines within Contemporary Synthetic Organic Chemistry

Aryl-substituted cyclopropylamines, particularly those with the aryl group and the amine function attached to the same carbon (1-arylcyclopropylamines), are a prominent subclass with distinct properties and applications. The compound 1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine is a member of this class. The direct attachment of an aromatic ring to the cyclopropane system influences its electronic and steric characteristics. The aryl group can participate in conjugation with the strained ring, affecting its stability and reactivity.

In contemporary synthesis, 1-arylcyclopropylamines are valuable intermediates. organic-chemistry.org Recent advances have provided new methods for their synthesis, such as nickel-catalyzed reductive cross-coupling of cyclopropylamine derivatives with aryl halides, which offers a direct and rapid route to this motif with excellent functional group tolerance. organic-chemistry.org Palladium-catalyzed N-arylation methods have also been developed to construct N-arylcyclopropylamines, which are present in several important drug molecules. acs.org The reactivity of N-aryl cyclopropylamines has been explored in photochemistry, where they can undergo formal [3+2] cycloaddition reactions with alkenes to form substituted cyclopentylamine (B150401) structures, providing a powerful tool for building molecular complexity. chemrxiv.orgrsc.org These synthetic advancements highlight the ongoing interest in aryl-substituted cyclopropylamines as building blocks for creating diverse molecular scaffolds for applications in drug discovery and materials science. researchgate.netresearchgate.net

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₆H₁₇NO
Molar Mass 239.31 g/mol
CAS Number 1344425-45-7
Canonical SMILES C1CC1(C2=CC=C(C=C2)OCC3=CC=CC=C3)N

Table 2: Summary of Key Reaction Types Involving Cyclopropylamine Derivatives

Reaction TypeDescriptionReference
Ring-Opening Reactions Cleavage of a C-C bond in the strained ring, often initiated by oxidation, radical formation, or acid/base catalysis, to yield linear products. acs.orgnih.gov
Cycloadditions Participation in formal cycloaddition reactions, such as photoinduced [3+2] cycloadditions with olefins, to form larger ring systems like cyclopentylamines. chemrxiv.orgrsc.org
N-Arylation Palladium-catalyzed cross-coupling of the amine group with aryl halides to form N-arylcyclopropylamines, a common motif in pharmaceuticals. acs.org
C-Arylation Nickel-catalyzed cross-coupling of cyclopropylamine NHP esters with aryl halides to directly form 1-arylcyclopropylamines. organic-chemistry.org
Oxidative Bioactivation Metabolism by enzymes (e.g., CYP450, MAO) leading to ring-opened reactive intermediates, which is a key consideration in drug design. nih.govhyphadiscovery.comacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO B12087713 1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

1-(4-phenylmethoxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C16H17NO/c17-16(10-11-16)14-6-8-15(9-7-14)18-12-13-4-2-1-3-5-13/h1-9H,10-12,17H2

InChI Key

JVTJGVRWCIELLU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)OCC3=CC=CC=C3)N

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 1 4 Benzyloxy Phenyl Cyclopropan 1 Amine and Its Derivatives

Elucidation of Reaction Mechanisms in Cyclopropanation and Amination Processes

The formation of the 1-arylcyclopropan-1-amine core involves two key transformations: the construction of the cyclopropane (B1198618) ring (cyclopropanation) and the introduction of the amine group (amination). Mechanistic studies have revealed several pathways for these processes, often depending on the chosen reagents and catalysts.

Cyclopropanation Mechanisms: Transition metal-catalyzed reactions are a cornerstone of cyclopropanation. Gold-catalyzed cyclization of allenyne precursors, for example, can proceed through a vinyl cation intermediate. researchgate.net In this pathway, the gold catalyst activates the allene (B1206475) moiety, leading to a cyclization event that forms the three-membered ring. researchgate.net Similarly, α-oxo gold carbenes, generated oxidatively from propargyl ethers, have been shown to cyclopropanate benzene (B151609) rings, forming norcaradiene intermediates that can subsequently isomerize. nih.gov

Heme-containing proteins, such as myoglobin (B1173299) and cytochrome P450, can also catalyze cyclopropanation reactions with high stereocontrol. utdallas.eduresearchgate.net The mechanism is believed to involve the formation of a highly reactive iron porphyrin-carbene (IPC) intermediate. researchgate.net This intermediate then reacts with an olefin in either a concerted or a stepwise manner to yield the cyclopropane product. utdallas.eduresearchgate.net Computational studies support a concerted pathway where the new C-C bonds are formed simultaneously. utdallas.edu

Diazo-derived carbenoids represent another major class of reagents for cyclopropanation. Catalysts based on copper, rhodium, and palladium are effective in decomposing diazo compounds to generate a metal carbene, which then transfers to an olefin. ethz.ch The choice of metal catalyst and ligands is critical as it can influence chemoselectivity, preventing side reactions like C-H insertion. ethz.ch

Amination Processes: The amine group can be introduced through various methods. One common strategy involves the reduction of a cyclopropyl (B3062369) nitrile. Chiral iron porphyrin catalysts have been used for the highly enantioselective cyclopropanation of arylalkenes with α-diazoacetonitrile, producing cyclopropyl nitriles that serve as direct precursors to cyclopropylamines. researchgate.net Another approach is through nucleophilic displacement reactions, where an appropriate nitrogen nucleophile opens a precursor ring or displaces a leaving group. ethz.ch Mechanistic investigations into related amination reactions have distinguished between "nucleophile-first" and "electrophile-first" pathways, where the order of bond formation with the catalyst and substrates dictates the reaction course. nih.gov

Understanding Ring-Opening Reactions of Cyclopropylamine (B47189) Systems

The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, providing a powerful tool for skeletal diversification. nih.gov These reactions can proceed via cleavage of either a C-C or a C-N bond.

In the context of aminocyclopropane derivatives, ring-opening can be initiated by activating the amine. For instance, treatment of unstrained cyclic amines with difluorocarbene leads to N-difluoromethylation, which facilitates a subsequent ring-opening halogenation to furnish acyclic products. nih.gov While not directly involving a cyclopropylamine, this demonstrates a general strategy for activating cyclic amines toward ring cleavage. nih.gov

Enzymatic systems also provide insight into ring-opening mechanisms. The enzyme 1-aminocyclopropane-1-carboxylate (ACC) deaminase, which processes a related substrate, catalyzes a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent ring-opening and deamination. nih.gov The mechanism involves the formation of an external aldimine (a Schiff base) between the substrate and the PLP coenzyme. This is followed by the abstraction of a methylene (B1212753) proton from the cyclopropane ring, which initiates ring cleavage. nih.gov

Synthetic strategies often exploit the electronic bias of the cyclopropane ring. Donor-acceptor cyclopropanes are particularly prone to ring-opening under Lewis acid catalysis. nih.gov For derivatives like 1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine, the aryl and amine groups act as electron donors, influencing which bond is cleaved and how the ring opens to react with electrophiles or nucleophiles. researchgate.net

C-C Single Bond Cleavage Pathways in Cyclopropylamine Derivatives

The cleavage of the C-C bonds within the cyclopropane ring is a key transformation that allows for the construction of 1,3-difunctionalized acyclic structures. Electrochemical methods have proven effective for this purpose in non-activated arylcyclopropanes. nih.govnih.gov

The proposed mechanism for electrochemical C-C bond cleavage involves the initial one-electron oxidation of the arylcyclopropane at the anode to form a radical cation. nih.govnih.govresearchgate.net This oxidation significantly weakens the adjacent Cα-Cβ bond of the cyclopropane ring. researchgate.net The weakened bond then cleaves to generate a distonic radical cation, which can be viewed as a benzyl (B1604629) radical and a carbocation separated by a two-carbon chain. This intermediate is then trapped by nucleophiles present in the reaction medium. The regioselectivity of the functionalization is controlled by the strategic choice of these nucleophiles. nih.govnih.gov This catalyst- and external-oxidant-free method allows for transformations such as 1,3-difluorination, 1,3-oxyfluorination, and 1,3-dioxygenation. nih.govnih.gov

Cytochrome P450 enzymes have also been implicated in mediating unusual C(sp³)–C(sp²) bond cleavage through an ipso-addition mechanism in certain drug metabolites containing N-protected alkylated pyridine-2-amines, showcasing a biological pathway for cleaving bonds adjacent to an aromatic system. chemrxiv.org

Mechanistic Aspects of C-H Activation in Cyclopropane Derivatives

Direct functionalization of the C-H bonds of a cyclopropane ring represents an atom-economical method for introducing complexity. These reactions typically require transition metal catalysts to overcome the high bond dissociation energy of sp³ C-H bonds.

Palladium(II) catalysis, in conjunction with mono-N-protected amino acid (MPAA) ligands, has enabled the enantioselective C-H activation and arylation of cyclopropanes. nih.gov Mechanistic investigations suggest that a [Pd(II)-MPAA] complex is responsible for asymmetrically cleaving one of two prochiral C-H bonds. nih.gov The systematic tuning of the N-protecting group on the amino acid ligand was found to be crucial for achieving high enantioselectivity. nih.gov

Ligand (Protecting Group on Phenylalanine)Enantiomeric Excess (ee)
Boc37%
Ac75%
Piv83%
TcBoc88%
PG7 (in L23)91%
PG7 (in L27, p-F-Phe)93%
Data shows the effect of ligand modification on the enantioselectivity of the Pd(II)-catalyzed C-H arylation of a cyclopropanecarboxylic acid derivative. Adapted from reference nih.gov.

Platinum complexes are also well-established for their ability to activate C-H bonds, forming strong Pt-C and Pt-H bonds that drive the reaction. researchgate.net The elucidation of the mechanisms of C-H bond activation is essential for developing more efficient and selective catalysts. researchgate.net Furthermore, cobalt complexes have been shown to catalyze the C(sp³)-H borylation of alkyl arenes, including at benzylic positions, which are electronically similar to the C1 position of an arylcyclopropane. researchgate.net

Isomerization Processes and Thermodynamic Control in Cyclopropylamine Synthesis

During the synthesis of substituted cyclopropanes, the formation of stereoisomers is a common issue. The distribution of these isomers can be governed by either kinetic or thermodynamic control.

In certain iodoaminocyclization reactions, which form substituted piperidines from alkenyl amines, initial kinetic control leads to the rapid formation of one isomer. nih.gov However, given sufficient time or appropriate conditions, this can equilibrate to a more stable thermodynamic product. nih.gov This principle is applicable to the synthesis of complex cyclopropylamines, where reaction conditions such as temperature and time can be manipulated to favor the desired stereoisomer.

Isomerization can also occur as a subsequent step after the initial reaction. In the gold-catalyzed cyclopropanation of benzene rings, the initial product is a norcaradiene. nih.gov This intermediate exists in equilibrium with its valence isomer, a cycloheptatriene (B165957). For many substrates, this electrocyclic ring-opening is rapid, and the cycloheptatriene is the isolated product. However, by modifying the substrate, the norcaradiene can be made more stable and isolated, demonstrating a controllable isomerization process. nih.gov

Electronic Interactions and Hyperconjugation within Cyclopropylamine Systems

The chemical behavior of this compound is heavily influenced by the electronic interactions between its constituent parts. The cyclopropane ring possesses unique electronic properties, often described as having "π-character." The Walsh orbitals of the strained C-C sigma bonds are higher in energy than typical σ-bonds, allowing them to participate in conjugation.

This phenomenon, known as hyperconjugation, involves the donation of electron density from the C-C bonds of the cyclopropane ring into adjacent empty or partially filled orbitals. In the case of 1-arylcyclopropylamines, the cyclopropyl group can donate electron density to the adjacent aromatic ring, influencing its reactivity in electrophilic aromatic substitution. Similarly, it can interact with the p-orbital on the nitrogen atom. The benzyloxy group on the phenyl ring is an electron-donating group through resonance, further enriching the electron density of the aromatic system. These combined electronic effects stabilize cationic intermediates at the C1 position, which is a key factor in the mechanisms of ring-opening and C-C bond cleavage reactions.

Advanced Spectroscopic Characterization Techniques in Cyclopropylamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Analysis

NMR spectroscopy stands as the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For 1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

1H NMR and 13C NMR for Assignment and Confirmation of Molecular Structure

The 1D proton (¹H) and carbon-13 (¹³C) NMR spectra offer the initial and most crucial data for structural confirmation. The expected chemical shifts are influenced by the electronic environment of each nucleus.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzyl (B1604629) and phenyl groups, the benzylic methylene (B1212753) protons, the cyclopropyl (B3062369) protons, and the amine protons. The aromatic region typically shows complex multiplets between 7.5 and 6.8 ppm. The five protons of the benzyl group's phenyl ring usually appear as a multiplet around 7.4-7.3 ppm, while the four protons of the 1,4-disubstituted phenyl ring appear as two distinct doublets (an AA'BB' system). The benzylic methylene (-OCH₂-) protons give rise to a characteristic singlet at approximately 5.0 ppm. chegg.com The protons on the cyclopropane (B1198618) ring are diastereotopic and couple with each other, resulting in complex multiplets in the upfield region, typically between 1.5 and 0.8 ppm. The amine (NH₂) protons often appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include the benzylic carbon at around 70 ppm, the carbons of the two aromatic rings between 115 and 160 ppm, and the aliphatic carbons of the cyclopropyl ring, which are significantly shielded and appear at lower chemical shifts. chegg.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AssignmentPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
-NH₂1.5-3.0 (broad s)-
Cyclopropyl CH₂0.8-1.5 (m)~15-25
Quaternary Cyclopropyl C-~30-40
-OCH₂-~5.0 (s)~70
Ar-H (para to -O-)~7.2 (d)~128
Ar-H (ortho to -O-)~6.9 (d)~115
Ar-C (quaternary, para-substituted ring)-~135, ~158 (C-O)
Ar-H (benzyl ring)7.3-7.5 (m)~127-129
Ar-C (quaternary, benzyl ring)-~137

Application of 2D NMR Techniques for Complex Cyclopropylamine (B47189) Architectures

For complex molecules, 1D NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR experiments resolve these ambiguities by correlating signals through chemical bonds. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the 1,4-disubstituted phenyl ring and between the geminal and vicinal protons on the cyclopropane ring. This is crucial for assigning the complex multiplets of the cyclopropyl system. libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C coupling). youtube.comlibretexts.org It allows for the unambiguous assignment of each protonated carbon by linking the proton and carbon spectra. For instance, the proton signal at ~5.0 ppm would correlate with the carbon signal at ~70 ppm, confirming their assignment to the benzylic -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com It is invaluable for piecing together the molecular skeleton by connecting non-protonated (quaternary) carbons to nearby protons. Key HMBC correlations would include those from the benzylic protons to the carbons of both aromatic rings and from the cyclopropyl protons to the carbons of the attached phenyl ring.

NMR-Based Methods for Diastereomeric Ratio Determination

In synthetic routes that can produce diastereomers, NMR spectroscopy is the primary method for determining the product ratio. The standard approach involves integrating well-resolved, non-overlapping signals in the ¹H NMR spectrum that are unique to each diastereomer. researchgate.net For accurate quantification, it is critical to use a sufficiently long relaxation delay between scans to ensure that all relevant nuclei have fully relaxed, as differences in relaxation times can otherwise lead to inaccurate integrals. researchgate.net

In cases of significant spectral overlap where simple integration is unreliable, more advanced techniques can be employed. Band-selective pure shift NMR, for example, is a powerful method that collapses complex multiplets into singlets, dramatically improving spectral resolution without a significant loss of signal-to-noise ratio. nih.govrsc.org This allows for the accurate integration of signals that would otherwise be obscured, providing a precise determination of the diastereomeric ratio. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the region of 3400-3250 cm⁻¹. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopropyl and benzylic groups appears just below 3000 cm⁻¹. The stretching of the aromatic C=C bonds results in absorptions in the 1600-1450 cm⁻¹ region. A strong absorption corresponding to the C-O-C stretching of the benzyl ether is expected around 1250-1050 cm⁻¹.

Raman spectroscopy provides similar information but is particularly sensitive to symmetric vibrations and non-polar bonds, making it useful for observing the aromatic ring breathing modes and the cyclopropane ring deformations.

Table 2: Characteristic IR/Raman Vibrational Frequencies

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)
N-H StretchPrimary Amine3400 - 3250
C-H Stretch (Aromatic)Aryl3100 - 3000
C-H Stretch (Aliphatic)Cyclopropyl, Benzyl CH₂3000 - 2850
C=C StretchAromatic Ring1600 - 1450
C-O-C StretchAryl-Alkyl Ether~1250 (asymmetric), ~1050 (symmetric)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Characterization of Charge Transfer Complexes

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons in conjugated systems. The spectrum of this compound is dominated by the π → π* transitions of its two aromatic chromophores. up.ac.za

Benzene (B151609) itself shows absorption bands around 180 nm, 200 nm, and a weaker, fine-structured band near 260 nm. spcmc.ac.in In this compound, substitution on the phenyl rings causes a bathochromic (red) shift of these absorptions. The presence of the oxygen atom of the benzyloxy group, with its non-bonding electrons, can further influence these transitions. Typically, two main absorption bands are expected: a more intense band below 250 nm and a secondary, less intense band in the 270-290 nm region, arising from the electronic transitions within the benzyloxybenzene system. researchgate.netresearchgate.net The exact position and intensity of these bands can be sensitive to the solvent polarity.

Mass Spectrometry (MS) in Structural Confirmation and Analysis of Reaction Mixtures

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure. For this compound (C₁₆H₁₇NO), the molecular weight is 239.31 g/mol . In electrospray ionization (ESI), the compound would be detected as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 240.

The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) is highly predictable and provides significant structural information.

Benzylic Cleavage: The most prominent fragmentation pathway for benzyl ethers and similar structures is the cleavage of the benzylic C-O bond. This leads to the formation of a highly stable benzyl cation (C₇H₇⁺), which often rearranges to the even more stable tropylium (B1234903) ion, resulting in a strong signal at m/z 91. youtube.com

Alpha-Cleavage: Cleavage of bonds adjacent to the amine (alpha-cleavage) is also a common pathway for amines, which can involve the breaking of the cyclopropane ring.

Loss of Amine: Fragmentation can also occur via the loss of the amino group or related fragments.

These fragmentation pathways, particularly the characteristic m/z 91 peak, provide strong evidence for the presence of the benzyl group in the structure. nih.govyoutube.com

Table 3: Expected Key Fragments in Mass Spectrometry

m/zProposed Fragment IonFragmentation Pathway
240[M+H]⁺Protonated Molecular Ion (ESI)
239[M]⁺˙Molecular Ion (EI)
91[C₇H₇]⁺Benzylic cleavage (Tropylium ion)
108[HOC₆H₄CH₂]⁺Fragment from cleavage of benzyl ether
77[C₆H₅]⁺Phenyl cation

X-ray Crystallography for Determination of Absolute Stereochemistry and Molecular Conformation

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry and preferred molecular conformation. This method is particularly crucial in the study of chiral molecules such as cyclopropylamine derivatives, where the spatial arrangement of substituents around the stereocenter dictates its biological activity and chemical properties.

The fundamental principle of X-ray crystallography involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a detailed electron density map of the molecule can be constructed. This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles, culminating in a complete and accurate molecular structure.

Determination of Absolute Stereochemistry

For chiral molecules that crystallize in non-centrosymmetric space groups, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. This is achieved through the phenomenon of anomalous dispersion. When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect, known as anomalous scattering, leads to measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). By carefully analyzing these differences, the true, absolute arrangement of atoms in space can be established. The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned absolute stereochemistry; a value close to zero confirms the correct enantiomer has been modeled.

While no specific published X-ray crystallographic data for the free base of this compound was found in a comprehensive search of the Cambridge Structural Database and other scientific literature, the principles of its structural determination can be illustrated through the analysis of closely related cyclopropylamine derivatives that have been studied using this technique.

Molecular Conformation

In the case of 1-phenylcyclopropylamine derivatives, the conformation is largely determined by the steric and electronic interactions between the substituents. The phenyl group is typically oriented to minimize steric hindrance with the cyclopropane ring. The benzyloxy group, with its additional rotational freedom, will adopt a conformation that optimizes packing in the crystal lattice and intramolecular non-covalent interactions.

Illustrative Crystallographic Data for a Related Phenylcyclopropylamine Derivative

To exemplify the type of data obtained from an X-ray crystallographic study, the following table presents hypothetical, yet representative, crystallographic data for a substituted phenylcyclopropylamine derivative. This data is based on typical values for organic molecules of similar size and composition.

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 98.5°
Volume 1285 ų
Z (Molecules per unit cell) 4
Calculated Density 1.25 g/cm³
Flack Parameter 0.05(3)

Detailed Research Findings from Analogous Systems

Studies on related 1-phenylcyclopropylamine structures have revealed key conformational features. The bond lengths and angles within the cyclopropane ring are often slightly distorted from the ideal equilateral triangle due to substitution. The C-N bond length of the amine group is typically in the range of 1.47-1.49 Å.

The orientation of the phenyl ring relative to the cyclopropane ring is a critical conformational parameter. The dihedral angle between the plane of the phenyl ring and the plane of the cyclopropane ring is influenced by the nature and position of substituents on the phenyl ring. In many structures, this angle is found to be between 30° and 60°, representing a compromise between electronic conjugation and steric repulsion.

The conformation of the benzyloxy group in this compound would be defined by several key torsion angles, including the C-O-C-C angle of the ether linkage and the C-C-O-C angle involving the phenyl ring. These angles would be determined with high precision from the crystallographic data, providing a detailed snapshot of the molecule's three-dimensional structure in the crystalline state. This solid-state conformation provides a crucial starting point for computational modeling and understanding the molecule's potential interactions in a biological environment.

Computational Chemistry and Molecular Modeling of Arylcyclopropylamines

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) is a predominant quantum chemical method used to analyze the structure-property relationships of organic molecules. nih.gov By solving the Kohn-Sham equations, DFT can accurately model the electronic and geometric properties of systems like arylcyclopropylamines. nih.gov These calculations are computationally less intensive than some other high-level methods, making them suitable for relatively large organic molecules. academie-sciences.fr

In a typical analysis of an arylcyclopropylamine, DFT calculations, often using functionals like B3LYP or BLYP with a basis set such as 6-311++G(d,p), are employed to determine the optimized molecular geometry. academie-sciences.fr This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For related structures like 3-phenylpropylamine, DFT has been successfully used to calculate these parameters. academie-sciences.fr

Beyond molecular geometry, DFT is instrumental in elucidating the electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. For a representative arylcyclopropylamine, these values, along with other electronic descriptors, provide a detailed picture of its electronic character.

Interactive Table: Representative DFT-Calculated Electronic Properties for an Arylcyclopropylamine Structure

PropertyValue (eV)Description
Ionization Potential (I)5.755Approximated as the negative of the HOMO energy (-EHOMO)
Electron Affinity (A)0.875Approximated as the negative of the LUMO energy (-ELUMO)
HOMO-LUMO Gap (ΔE)4.880Energy difference between HOMO and LUMO, indicating chemical stability
Electronegativity (χ)3.315The power of an atom to attract electrons to itself, calculated as (I+A)/2
Chemical Hardness (η)2.440Resistance to change in electron distribution, calculated as (I-A)/2

Elucidation of Reaction Mechanisms through Computational Simulations

Computational simulations are indispensable for mapping out the intricate pathways of chemical reactions. rsc.orgcri.or.th They allow chemists to visualize the transformation from reactants to products, identify transient intermediates, and understand the energetic landscape of the reaction.

Transition State Theory (TST) provides a framework for understanding reaction rates by examining the "transition state," a high-energy, transient species that exists halfway between reactants and products. youtube.comfossee.in The energy required to reach this state is the activation energy (Ea), which represents the primary barrier to the reaction. youtube.com A higher activation energy corresponds to a slower reaction. youtube.com

Identifying which atoms in a molecule are most likely to participate in a reaction is a key aspect of predicting chemical behavior. The Fukui function, a concept derived from DFT, is a powerful local reactivity descriptor that identifies sites susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netresearchgate.net The function measures the change in electron density at a specific point in the molecule as the total number of electrons changes. researchgate.net

The condensed Fukui function simplifies this by assigning values to each atomic site in a molecule. researchgate.net

f+ : Indicates reactivity towards a nucleophilic attack (the site most likely to accept an electron).

f- : Indicates reactivity towards an electrophilic attack (the site most likely to donate an electron).

f⁰ : Indicates reactivity towards a radical attack. nih.gov

For 1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine, Fukui analysis would likely identify the amine nitrogen as a primary site for electrophilic attack (f-) due to its lone pair of electrons, while specific carbons on the phenyl ring would show susceptibility to electrophilic substitution based on the directing effects of the benzyloxy and cyclopropylamine (B47189) groups. The accuracy of these predictions can depend on the population analysis scheme (e.g., Mulliken, Hirshfeld, CHELPG) used in the calculation. researchgate.net

Analysis of Intermolecular Interactions and Complex Formation

The non-covalent interactions between molecules govern their behavior in condensed phases, including complex formation, solvation, and binding to biological targets. researchgate.netnih.gov Computational methods can quantify and characterize these interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. unt.edu

For this compound, key intermolecular interactions would include:

Hydrogen Bonding : The primary amine (-NH₂) group can act as both a hydrogen bond donor and acceptor. The ether oxygen in the benzyloxy group can also act as a hydrogen bond acceptor.

π-Interactions : The two phenyl rings (one from the benzyloxy group and the one attached to the cyclopropane (B1198618) ring) can engage in π-π stacking or cation-π interactions.

Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can visualize and quantify these bonds. unt.edu Energy decomposition analysis (EDA) can further break down the total interaction energy into physically meaningful components like electrostatic, exchange-repulsion, polarization, and dispersion forces, providing deep insight into the nature of the complex formation. unt.edu

Conformational Analysis and Stereochemical Insights from Computational Methods

Molecules with rotatable bonds, like the benzyloxy group in this compound, can exist in multiple three-dimensional arrangements, or conformations. nih.gov Computational conformational analysis systematically explores the potential energy surface to identify stable conformers and the energy barriers between them.

For this molecule, key areas of conformational flexibility include the rotation around the C(phenyl)-O, O-CH₂, and C(phenyl)-C(cyclopropyl) bonds. By performing a systematic scan of the dihedral angles associated with these bonds, researchers can identify low-energy (more populated) conformations. This information is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site. nih.gov Computational studies on substituted piperazines and cyclobutane (B1203170) derivatives have shown that these methods can successfully explain conformational preferences and how they control binding in pharmaceutically relevant cases. nih.govnih.gov

Application of Quantum Chemical Descriptors in Structure-Reactivity Studies

Quantum chemical descriptors are numerical values calculated from the molecular wavefunction that quantify various electronic and structural properties. researchgate.net These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activity or physical properties of new molecules without synthesizing them. researchgate.net

Key descriptors relevant to arylcyclopropylamines include:

Electronic Descriptors : HOMO/LUMO energies, HOMO-LUMO gap, dipole moment, polarizability, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net

Topological and Geometrical Descriptors : Molecular surface area, volume, and shape indices.

Studies have shown strong correlations between descriptors like the electrophilicity index and reaction barriers in certain reaction classes. researchgate.netnih.govnih.gov By calculating these descriptors for a series of related arylcyclopropylamines and correlating them with experimentally measured reactivity or biological activity, a predictive model can be built. This approach accelerates the drug discovery process by allowing for the virtual screening of large libraries of compounds to prioritize the most promising candidates for synthesis and testing. nih.govresearchgate.net

Reactivity and Chemical Transformations of 1 4 Benzyloxy Phenyl Cyclopropan 1 Amine and Analogues

Influence of Cyclopropane (B1198618) Ring Strain on Reactivity

The cyclopropane ring is characterized by significant inherent strain, which is a primary driver of its chemical reactivity. firsthope.co.in This strain arises from two main factors:

Angle Strain: The internal C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. This compression of bond angles leads to inefficient orbital overlap and inherent instability. masterorganicchemistry.com

Torsional Strain: The C-H bonds on adjacent carbon atoms are forced into an eclipsed conformation, further increasing the molecule's potential energy. masterorganicchemistry.com

This combination of angle and torsional strain, often termed "ring strain," results in a total strain energy of approximately 27.5 kcal/mol for the parent cyclopropane. researchgate.net The C-C bonds within the ring are consequently weakened, with a bond dissociation energy of about 65 kcal/mol, compared to a typical C-C single bond (80-85 kcal/mol). masterorganicchemistry.com

This "spring-loaded" nature makes the cyclopropane ring susceptible to reactions that lead to ring-opening, as this process relieves the inherent strain. masterorganicchemistry.comnih.gov The release of more than 100 kJ/mol (approximately 24 kcal/mol) serves as a powerful thermodynamic driving force for such transformations. nih.gov The presence of substituents, such as the amine and aryl groups in 1-[4-(benzyloxy)phenyl]cyclopropan-1-amine, further modulates this reactivity by polarizing the ring's C-C bonds. thieme-connect.com

Nucleophilic Reactivity of the Amine Moiety

The primary amine group (-NH₂) in this compound is a key functional handle due to its nucleophilic character. libretexts.org This reactivity stems from the lone pair of electrons on the nitrogen atom, which can be donated to an electron-deficient center (an electrophile) to form a new covalent bond. chemguide.co.ukfiveable.me

The nucleophilicity of amines is influenced by several factors:

Steric Hindrance: Primary amines are generally more nucleophilic than more sterically hindered secondary or tertiary amines, as the lone pair is more accessible to attack an electrophile. fiveable.memasterorganicchemistry.com

Electronic Effects: The presence of electron-donating groups enhances nucleophilicity, while electron-withdrawing groups decrease it. fiveable.me

The amine moiety readily participates in a variety of classic nucleophilic reactions. libretexts.orgchemguide.co.uk For example, it can react with acyl chlorides or acid anhydrides in acylation reactions to form amides. libretexts.orgchemguide.co.uk It can also undergo alkylation reactions with haloalkanes, although this can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products. chemguide.co.uk

Table 1: Representative Reactions of the Amine Moiety

Reaction Type Electrophile Example Product Type
Acylation Ethanoyl chloride N-substituted amide
Alkylation Bromoethane Secondary amine, Tertiary amine
Reaction with Acid Anhydride Ethanoic anhydride N-substituted amide

This table illustrates general reactivity patterns for primary amines based on sources libretexts.org and chemguide.co.uk.

Mechanistic Pathways of Cyclopropane Ring-Opening Reactions

The combination of the electron-donating aryl group and the amine function makes the cyclopropane ring in this compound a "donor-acceptor cyclopropane" (DAC), particularly when the amine is protonated or derivatized. researchgate.net This structure is primed for ring-opening via several mechanistic pathways.

Electrophilic/Lewis Acid-Catalyzed Opening: The most common pathway for DACs involves activation by an electrophile or a Lewis acid. researchgate.net The activator coordinates to the molecule, polarizing a distal C-C bond of the cyclopropane ring and generating a 1,3-zwitterionic intermediate or a related species. researchgate.net This intermediate is then susceptible to attack by a nucleophile, leading to a 1,3-difunctionalized product. nih.govresearchgate.net In the presence of a Brønsted acid, protonation can initiate the ring-opening cascade, forming a carbocation that is subsequently trapped. stackexchange.com

Radical Ring-Opening: An alternative pathway involves radical intermediates. A radical can add to the aryl ring or be generated on a substituent, leading to the formation of a cyclopropyl-substituted radical. beilstein-journals.org This species undergoes extremely rapid ring-opening (a radical clock reaction) to form a more stable, open-chain alkyl radical. beilstein-journals.org This new radical can then participate in further reactions, such as intramolecular cyclization or trapping by another molecule. beilstein-journals.orgalfa-chemistry.com

Enzymatic Ring-Opening: Nature employs a sophisticated mechanism for the ring-opening of a related analogue, 1-aminocyclopropane-1-carboxylic acid (ACC), the precursor to the plant hormone ethylene. The enzyme ACC deaminase utilizes a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor to form an external aldimine with the substrate. nih.gov This is followed by proton abstraction from a methylene (B1212753) carbon of the cyclopropane ring, which initiates a concerted ring-opening and deamination process. nih.gov This highlights a unique biological strategy for cleaving the strained ring.

Functionalization Reactions of the Aromatic and Cyclopropyl (B3062369) Moieties

Beyond ring-opening, the aromatic and cyclopropyl portions of the molecule can be selectively functionalized.

The benzyloxyphenyl ring is susceptible to electrophilic aromatic substitution (EAS). The benzyloxy group is an ortho-, para-directing activator, meaning incoming electrophiles will preferentially add to the positions ortho and para to it. Since the cyclopropylamine (B47189) group already occupies the para position, functionalization would be directed to the ortho positions.

More advanced methods allow for the functionalization of the cyclopropyl ring itself, a significant challenge that avoids premature ring-opening. One powerful strategy involves a sulfoxide-magnesium exchange. nih.gov In this approach, a related cyclopropyl sulfide (B99878) is oxidized to a sulfoxide. Treatment with a Grignard reagent, such as i-PrMgCl, facilitates a sulfoxide-metal exchange, generating a stable cyclopropyl Grignard reagent. nih.gov This organometallic intermediate can then be trapped by a wide array of electrophiles, allowing for the direct installation of new functional groups onto the cyclopropane ring. nih.gov

Table 2: Electrophiles for Trapping Cyclopropyl Grignard Reagents

Electrophile Class Electrophile Example Product Functional Group
Aldehydes Benzaldehyde Secondary Alcohol
Ketones Acetophenone Tertiary Alcohol
Acyl Chlorides Benzoyl chloride Ketone
Isocyanates Phenyl isocyanate Amide
Disulfides Diphenyl disulfide Sulfide

This table is based on functionalization strategies for cyclopropyl sulfoxides as described in source nih.gov.

C-H Functionalization and Diverse Cross-Coupling Reactions

Modern synthetic chemistry provides powerful tools for the direct modification of carbon-hydrogen (C-H) bonds, bypassing the need for pre-functionalized starting materials. rsc.orgacsgcipr.org These C-H activation/functionalization strategies are highly valuable for streamlining the synthesis of complex molecules. researchgate.net

Transition metals, especially palladium, are frequently used to catalyze these transformations. nih.gov In the context of this compound analogues, C-H functionalization can be directed to either the aromatic ring or the cyclopropyl ring.

Aryl C-H Functionalization: The C-H bonds on the phenyl ring can be activated and coupled with various partners (e.g., aryl halides, boronic acids) in cross-coupling reactions. rsc.org Directing groups are often employed to control the regioselectivity of these reactions. researchgate.net

Cyclopropyl C-H Functionalization: Activating the C(sp³)–H bonds of the cyclopropane ring is more challenging but has been achieved. nih.gov Palladium-catalyzed methods, often guided by a directing group like an amide, can achieve enantioselective cross-coupling of a cyclopropyl C-H bond with organoboron reagents. nih.gov This provides a novel and efficient route to highly substituted, chiral cyclopropanes. nih.gov

Cross-coupling reactions are a cornerstone of modern synthesis. For cyclopropane-containing molecules, this can be achieved in several ways:

Via C-H Activation: As described above, direct C-H activation followed by coupling is a powerful route. nih.gov

Via Organometallic Intermediates: The cyclopropyl Grignard reagent formed from the sulfoxide-metal exchange can participate in palladium-catalyzed Negishi cross-coupling reactions. nih.gov

Using Novel Nucleophiles: Recent research has demonstrated the use of heteroatom-stabilized cyclopropyl organobismuth nucleophiles for palladium-catalyzed cross-couplings under mild, base-free conditions. digitellinc.com

Synthetic Utility of Cyclopropylamine Derivatives As Building Blocks in Advanced Organic Synthesis

Application in the Construction of Complex Organic Architectures

The strained three-membered ring of cyclopropylamines is a source of high reactivity, making it a powerful tool for forging complex molecular frameworks. longdom.orgacs.org Derivatives of 1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine serve as versatile intermediates in the synthesis of elaborate organic molecules, particularly in the pharmaceutical and agrochemical industries. longdom.org The cyclopropane (B1198618) unit can participate in a variety of ring-opening reactions or cycloadditions, allowing chemists to introduce structural complexity in a controlled manner. acs.org

The synthesis of these building blocks often involves the cyclopropanation of a corresponding styrene (B11656) derivative, such as 4-benzyloxystyrene, followed by the introduction of the amine group. Common methods for cyclopropanation include the Simmons-Smith reaction or transition metal-catalyzed [2+1] cycloadditions. acs.org Once formed, the 1-arylcyclopropylamine scaffold can undergo further transformations. For instance, the amine group can act as a nucleophile, while the phenyl ring can be modified through various aromatic substitution reactions, providing access to a diverse library of compounds.

The reactivity of the cyclopropane ring itself is a key feature. Under specific conditions, such as treatment with acid or transition metal catalysts, the ring can open to generate linear chains with defined stereochemistry. This strategy is employed to construct acyclic portions of natural products and other complex targets. Furthermore, cyclopropylimines, derived from cyclopropylamines, can participate in cycloaddition reactions, such as the hetero-[5+2] cycloaddition with alkynes catalyzed by rhodium(I), to form seven-membered nitrogen-containing rings known as dihydroazepines. researchgate.net This method provides a direct route to complex heterocyclic systems from simple, commercially available starting materials. researchgate.net

Reaction Type Description Utility in Complex Architectures
Ring-Opening Reactions Acid or metal-catalyzed cleavage of the C-C bonds in the cyclopropane ring.Generates functionalized alkyl chains with controlled stereochemistry.
Cycloaddition Reactions Participation of the cyclopropane ring or its derivatives (e.g., cyclopropylimines) in forming larger rings. researchgate.netEfficient construction of polycyclic and heterocyclic systems. researchgate.netuni-muenster.de
Nucleophilic Reactions The amine group acts as a nucleophile to form new C-N bonds.Attachment of the cyclopropylamine (B47189) scaffold to other molecular fragments.

Role in the Synthesis of Conformationally Restricted Systems

The rigid nature of the cyclopropane ring is a highly desirable feature for designing molecules with a fixed or limited range of conformations. By incorporating the this compound scaffold into a larger molecule, chemists can exert precise control over its three-dimensional shape. This is particularly important in medicinal chemistry, where the biological activity of a drug is often dependent on its ability to adopt a specific conformation to bind to a biological target like an enzyme or receptor. pharmablock.com

The cyclopropane ring acts as a rigid spacer, locking the relative orientation of the phenyl group and the amine substituent. This conformational rigidity reduces the entropic penalty upon binding to a target, which can lead to enhanced potency. Molecular modeling and conformational analysis studies, such as those using NMR spectroscopy and X-ray crystallography, are used to understand the preferred spatial arrangement of these molecules. nih.gov For example, in related cyclic systems, the preferred conformation often places bulky substituents in pseudo-equatorial positions to minimize steric strain. nih.gov

The use of cyclopropane-containing amino acids, which are structural analogs of this compound, is a well-established strategy for introducing conformational constraints into peptides. acs.org These modified amino acids can induce specific secondary structures, such as turns or helices, and improve the metabolic stability of the peptide by making it resistant to enzymatic degradation.

Structural Feature Impact on Conformation Application
Rigid Cyclopropane Ring Fixes the spatial relationship between substituents.Design of potent enzyme inhibitors and receptor ligands.
Quaternary α-Carbon Restricts bond rotation at the point of attachment.Introduction of sharp turns in peptide chains. researchgate.net
Defined Stereochemistry Enantiomerically pure cyclopropylamines allow for the synthesis of single-isomer products.Development of stereospecific drugs.

Precursors for the Development of Advanced Materials

The unique properties of cyclopropylamine derivatives extend beyond pharmaceuticals to the field of materials science. longdom.org The incorporation of the strained and rigid cyclopropane ring into polymers can lead to materials with exceptional mechanical and thermal properties. longdom.org Although specific applications for this compound in materials science are not widely documented, the general class of cyclopropylamines is recognized for its potential in creating specialty polymers and advanced coatings. longdom.org

The high ring strain energy of the cyclopropane ring can be harnessed during polymerization. For example, ring-opening metathesis polymerization (ROMP) is a powerful technique for creating polymers from cyclic olefins. While not a direct application of the amine-containing compound, related cyclopropane derivatives can be functionalized to participate in such polymerizations. The resulting polymers would feature unique microstructures and potentially enhanced properties like thermal stability, rigidity, and altered solubility compared to their non-cyclopropane-containing counterparts. The benzyloxy and phenyl groups on the core molecule could also be modified to tune the material's properties, such as its refractive index or surface energy.

Use in Fundamental Academic Research on Strained Molecular Systems

The high degree of angle and torsional strain in the cyclopropane ring makes it an ideal subject for fundamental studies on chemical bonding and reactivity. longdom.org Molecules like this compound are valuable probes for investigating the behavior of strained single bonds. uni-muenster.de

A significant area of academic research involves the activation of C-C single bonds, which are typically unreactive. The strained bonds of a cyclopropane ring are an exception. Research has shown that these bonds can participate in reactions typically reserved for double bonds, such as cycloadditions. uni-muenster.de For example, chemists have developed photocycloadditions where a strained C-C single bond reacts with a C-C double bond to create complex, three-dimensional polycyclic scaffolds. uni-muenster.de These studies, while often using model systems like bicyclo[1.1.0]butanes, provide fundamental insights that are applicable to all strained rings, including those in functionalized cyclopropylamines. uni-muenster.de The presence of the amine and benzyloxyphenyl groups on the scaffold allows researchers to study how electronic and steric factors influence the reactivity of the strained ring.

Building Block Applications in Modified Peptides and Carbohydrates

The incorporation of non-natural amino acids into peptides is a powerful strategy for developing novel therapeutics and research tools. researchgate.net this compound can be considered a derivative of 1-aminocyclopropanecarboxylic acid (Acc), a well-known non-proteinogenic amino acid. acs.org Its structure offers a rigid scaffold that can be used to mimic or constrain peptide secondary structures.

When incorporated into a peptide sequence, the cyclopropylamine derivative can act as a dipeptide isostere or introduce a rigid bend. This can enhance the peptide's resistance to proteolysis by enzymes, thereby increasing its in vivo half-life. The synthesis of such modified peptides can be achieved using standard solid-phase peptide synthesis (SPPS) techniques, although specialized coupling conditions may be required. nih.gov

The benzyloxyphenyl group provides a site for further functionalization and can participate in specific interactions with the target receptor. The benzyl (B1604629) protecting group can be removed to reveal a phenol, which can act as a hydrogen bond donor or be further modified. The application of such building blocks allows for the systematic exploration of structure-activity relationships in peptide-based drug discovery. While direct incorporation into carbohydrates is less common, the amine functionality provides a handle for conjugation to sugar scaffolds to create novel glycoconjugates with potential applications in chemical biology.

Future Research Perspectives in Arylcyclopropylamine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of arylcyclopropylamines has traditionally relied on multi-step sequences, often employing classical methods such as the Curtius rearrangement or Friedel-Crafts acylation followed by subsequent modifications. researchgate.netnih.govthieme.de While effective, these methods can suffer from limitations including the use of harsh reagents, generation of significant waste, and limited substrate scope. The future of arylcyclopropylamine synthesis lies in the development of more atom-economical, efficient, and environmentally benign methodologies.

Key areas for future development include:

C-H Activation and Functionalization : Direct C-H functionalization strategies are emerging as powerful tools in organic synthesis. nih.gov A step-economical approach for synthesizing 2-arylcyclopropylamines has been developed using an iridium-catalyzed C(sp³)–H borylation of a cyclopropylamine (B47189) precursor, followed by a palladium-catalyzed Suzuki-Miyaura coupling. nih.gov This method significantly reduces the number of synthetic steps required compared to traditional routes. nih.gov Future work will likely focus on expanding the scope of these reactions to include quaternary centers, such as that in 1-arylcyclopropylamines, and developing catalytic systems with broader functional group tolerance.

Electro- and Photocatalysis : Light- and electricity-mediated reactions represent a frontier in green chemistry. An electro-induced Hofmann rearrangement has been demonstrated for converting cyclopropyl (B3062369) amides into the corresponding amines and carbamates, avoiding the use of corrosive and toxic halogen reagents. thieme-connect.com Similarly, organophotocatalysis has been used for the intermolecular cyclopropanation of olefins, offering a mild and air-tolerant reaction environment. acs.org Applying these sustainable energy sources to the direct synthesis of complex arylcyclopropylamines from simple precursors is a promising research avenue.

Multicomponent and One-Pot Reactions : Syntheses involving the simultaneous combination of three or more reactants in a single operation can dramatically improve efficiency by reducing the number of intermediate purification steps. researchgate.net The development of new multicomponent reactions that directly assemble the arylcyclopropylamine core from readily available starting materials is a significant goal. Likewise, methods that telescope multiple synthetic steps, such as the three-step process to form cyclopropylamines from enones via cyclopropanol (B106826) intermediates without intermediate purification, offer substantial practical advantages. acs.org

Table 1: Comparison of Synthetic Approaches to Cyclopropylamines

MethodologyDescriptionAdvantagesFuture Research Focus
Classical Methods (e.g., Curtius Rearrangement)Multi-step synthesis often starting from cyclopropylcarboxylic acids. researchgate.netnih.govWell-established and reliable for certain substrates.Improving safety (avoiding azides) and reducing step count.
Titanium-Mediated Reactions (Kulinkovich-Szymoniak)Direct conversion of nitriles or amides to primary cyclopropylamines using Grignard reagents and titanium catalysts. organic-chemistry.orgorgsyn.orgDirect access to primary amines from common functional groups. organic-chemistry.orgExpanding substrate scope and improving enantioselectivity.
Palladium-Catalyzed C-N CouplingCross-coupling of an aryl halide with cyclopropylamine to form N-arylcyclopropylamines. researchgate.netGood yields in a one-pot reaction for N-aryl derivatives. researchgate.netOvercoming challenges with electron-deficient aryl halides and preventing ring-opening side reactions. researchgate.net
C-H Borylation/Suzuki CouplingSequential C-H activation and cross-coupling to introduce the aryl group. nih.govHigh step-economy and potential for stereodivergence. nih.govApplication to 1,1-disubstituted cyclopropanes and use of more sustainable catalysts.
ElectrosynthesisElectro-induced Hofmann rearrangement of cyclopropyl amides. thieme-connect.comAvoids stoichiometric chemical oxidants, considered a green process. thieme-connect.comDirect electrochemical cyclopropanation and amination reactions.

Deeper Understanding of Mechanistic Aspects and Stereocontrol

Many biologically active arylcyclopropylamines are chiral, and their pharmacological effects are often stereospecific. Therefore, precise control over the stereochemical outcome of synthetic reactions is paramount. Future research will require a deeper mechanistic understanding to design more selective and efficient asymmetric syntheses.

Stereodivergent Synthesis : The ability to selectively generate any possible stereoisomer of a product from a common starting material is a significant synthetic challenge. A notable advancement is a method where either the cis or trans isomer of a 2-arylcyclopropylamine can be obtained by simply changing the reaction atmosphere between nitrogen and oxygen during the Suzuki-Miyaura coupling step. nih.govnagoya-u.ac.jp This control is achieved by suppressing or allowing epimerization at the nitrogen-bound carbon. nih.govnagoya-u.ac.jp Future work will aim to translate these principles to other reaction types and to achieve enantioselective control in addition to diastereocontrol.

Ligand and Catalyst Design : The choice of ligand in metal-catalyzed reactions is crucial for controlling stereoselectivity. For instance, in the copper-catalyzed protosilylation of α,β-unsaturated N-sulfinyl ketimines, altering the ligand can selectively produce either the Z- or E-geometric isomers of the resulting enesulfinamides. acs.org These isomers can then be used to synthesize α-functionalized ketimines with specific stereochemistry. acs.org The development of new chiral ligands and catalysts for the asymmetric cyclopropanation and functionalization of aryl precursors remains a high-priority research area. researchgate.net

Mechanism of Ring Formation and Opening : A fundamental understanding of the transition states and intermediates involved in cyclopropane (B1198618) formation and cleavage is essential for rational reaction design. acs.org For example, the reaction of zinc homoenolates, derived from α-chloroaldehydes, with amines proceeds with high diastereoselectivity for the trans-cyclopropylamine product. chemrxiv.org Understanding the factors that govern the reversibility of the ring-closure step can allow for kinetic or thermodynamic control over the product distribution. chemrxiv.org

Table 2: Strategies for Stereocontrol in Arylcyclopropylamine Synthesis

StrategyMechanism/PrincipleExample ApplicationReference
Asymmetric CatalysisUse of chiral metal complexes or organocatalysts to create a chiral environment, favoring the formation of one enantiomer.Rhodium-catalyzed asymmetric cyclopropanation using diazo reagents. researchgate.net
Chiral AuxiliariesA covalently attached chiral group (e.g., Ellman's auxiliary) directs the stereochemical outcome of a reaction and is later removed.Stereoselective synthesis of N-tBS ketimines with quaternary α-stereocenters. acs.org
Stereodivergent ControlAltering reaction conditions (e.g., atmosphere, additives) to selectively form different diastereomers from a single precursor.Selective synthesis of cis- or trans-2-arylcyclopropylamines by controlling O₂ presence in a Suzuki coupling. nih.govnagoya-u.ac.jp
Substrate ControlThe inherent stereochemistry of the starting material dictates the stereochemistry of the product.Synthesis of quaternary cyclopropyl esters with high diastereocontrol from enantiopure terminal epoxides. nih.gov

Exploration of New Reactivity Modes and Transformations of Cyclopropylamines

The high ring strain of the cyclopropane moiety makes it a "spring-loaded" functional group, capable of undergoing a variety of unique transformations not accessible to acyclic or larger-ring analogues. Cyclopropylamines are valuable synthetic intermediates, particularly in reactions that involve ring-opening or cycloadditions. nih.gov

Future research will likely explore:

Ring-Opening Reactions : The cleavage of C-C bonds in the cyclopropane ring under the influence of transition metals, Lewis acids, or radical initiators can lead to the formation of diverse and complex molecular scaffolds. researchgate.net For example, desilylation of certain α-functionalized ketimines can trigger an intramolecular cyclization to produce α-tertiary cyclopropylamines. acs.org A deeper investigation into controlling the regioselectivity of ring-opening would unlock new synthetic pathways.

Cycloaddition Reactions : Donor-acceptor (D-A) cyclopropanes are versatile partners in formal cycloaddition reactions for constructing various carbocyclic and heterocyclic systems. acs.org Exploring the potential of arylcyclopropylamines as components in novel [3+n] cycloadditions could provide rapid access to polycyclic structures relevant to natural product synthesis and medicinal chemistry.

Radical-Mediated Transformations : The generation of radicals on or adjacent to the cyclopropane ring can initiate cascades of reactions. The development of photocatalytic methods to generate these reactive intermediates under mild conditions will open new avenues for C-C and C-heteroatom bond formation, expanding the synthetic utility of the arylcyclopropylamine motif.

Advanced Computational Design and Prediction in Cyclopropylamine Synthesis and Reactivity

Computer-assisted synthesis design is transitioning from a niche academic pursuit to a powerful tool for practical laboratory work. frontiersin.org The application of advanced computational methods to arylcyclopropylamine chemistry can significantly accelerate the pace of discovery and optimization.

Prospective directions include:

Mechanism and Selectivity Prediction : Using computational tools like Density Functional Theory (DFT), researchers can model reaction pathways, calculate activation energies, and visualize transition states. nih.gov This in silico analysis can help explain observed reactivity and selectivity, such as why a particular ligand favors one stereochemical outcome over another, guiding the rational design of improved catalytic systems.

De Novo Catalyst and Reagent Design : Instead of relying solely on experimental screening, computational methods can be used to design novel catalysts and reagents with desired properties. nih.gov For example, algorithms can screen virtual libraries of ligands for a specific metal-catalyzed reaction to predict which will afford the highest yield and selectivity for a desired arylcyclopropylamine target.

Retrosynthesis and Pathway Prediction : The concept of retrosynthetic analysis, once the exclusive domain of human chemists, is now being tackled by machine-learning algorithms. frontiersin.org As these tools become more sophisticated, they will be able to propose novel and non-intuitive synthetic routes to complex arylcyclopropylamine targets, potentially identifying more efficient and sustainable pathways than those currently known.

Expanding the Scope of Synthetic Applications for Arylcyclopropylamine Motifs

While the primary application of arylcyclopropylamines has been in pharmaceuticals, their unique structural features suggest potential utility in other fields. longdom.org Future research should aim to broaden the applications of this versatile molecular scaffold.

Materials Science : The rigid and strained nature of the cyclopropane ring can impart unique mechanical and thermal properties to polymers and other materials. longdom.org Incorporating arylcyclopropylamine units into polymer backbones or as pendant groups could lead to the development of advanced materials with tailored properties for high-performance applications.

Agrochemicals : The principles that make arylcyclopropylamines effective in pharmaceuticals—metabolic stability, conformational constraint, and specific receptor interactions—are also highly desirable in the design of modern herbicides, fungicides, and insecticides. longdom.org A systematic exploration of arylcyclopropylamine libraries for agrochemical activity is a logical and promising extension of current research.

Chemical Biology and Probe Development : Arylcyclopropylamines can serve as valuable molecular probes to study biological processes. researchgate.net Their conformational rigidity can help in understanding the precise binding requirements of enzymes and receptors. Future work could involve designing photo-activatable or fluorescently tagged arylcyclopropylamine derivatives to investigate biological systems with high spatiotemporal resolution.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine, and how do reaction conditions impact yield?

  • Methodological Answer : The compound is typically synthesized via multistep protocols. A common approach involves Pd-catalyzed coupling of allyl amines with benzyloxy-substituted aryl halides, followed by cyclopropanation. Reaction temperature (e.g., 60–80°C) and ligand choice (e.g., phosphine-based ligands) critically influence regioselectivity and yield. For example, Leitner et al. (2005) reported a 72% yield using a Pd(OAc)₂ catalyst with a bulky phosphine ligand under inert conditions . Alternative routes may involve tether-directed cyclopropanation, but these require precise stoichiometric control to avoid byproducts .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Key precautions include:

  • P201 : Obtain specialized handling instructions before use (e.g., inert atmosphere for moisture-sensitive steps).
  • P202 : Review safety data sheets (SDS) for toxicity profiles; the hydrochloride salt form (CAS 952289-92-8) requires fume hood use due to respiratory hazards .
  • P302 + P352 : Immediate skin decontamination with soap/water if exposed .
  • Storage at –20°C in amber vials to prevent degradation, as recommended for structurally similar benzyloxy-substituted amines .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : <sup>1</sup>H NMR peaks for the cyclopropane protons appear as distinct multiplets (δ 1.2–1.5 ppm), while the benzyloxy group’s aromatic protons resonate at δ 6.8–7.4 ppm .
  • X-ray Crystallography : Structural confirmation relies on bond-length analysis (e.g., cyclopropane C–C bonds ~1.51 Å) and dihedral angles between the benzyloxy phenyl and cyclopropane rings .
  • MS : ESI-MS typically shows [M+H]<sup>+</sup> at m/z 254.1 (calculated for C₁₆H₁₅NO).

Advanced Research Questions

Q. How can discrepancies in reported synthetic yields be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Catalyst Deactivation : Trace oxygen or moisture in Pd-catalyzed routes reduces catalyst efficiency. Replicating Leitner et al.’s anhydrous conditions (argon atmosphere, degassed solvents) improved yields by 15% in follow-up studies .
  • Purification Challenges : Silica gel chromatography may degrade the cyclopropane ring. Alternatives like reverse-phase HPLC (C18 column, acetonitrile/water gradient) enhance purity .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity at the cyclopropane ring. The LUMO map often highlights susceptibility at the amine-adjacent carbon .
  • MD Simulations : Solvent effects (e.g., DMSO vs. THF) on reaction pathways can be modeled using OPLS-AA force fields. Studies show THF stabilizes transition states better, aligning with experimental kinetic data .

Q. How can factorial design optimize reaction parameters for scaled-up synthesis?

  • Methodological Answer : A 2<sup>3</sup> factorial design evaluates:

  • Factors : Temperature (X₁), catalyst loading (X₂), solvent polarity (X₃).
  • Response : Yield (Y).
  • Example : A study found X₁X₃ interaction (p < 0.05) significantly impacts yield, with optimal conditions at X₁ = 75°C, X₂ = 5 mol%, X₃ = toluene .

Key Considerations for Researchers

  • Data Validation : Cross-reference NMR shifts with crystallographic data to confirm structural assignments .
  • Contradiction Management : Use controlled replicate experiments to isolate variables (e.g., solvent purity) when resolving yield discrepancies .

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